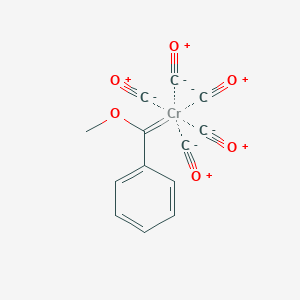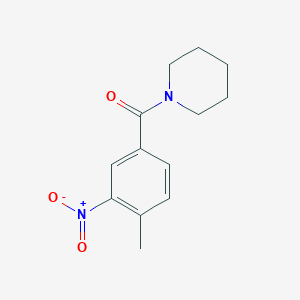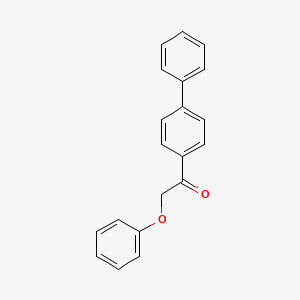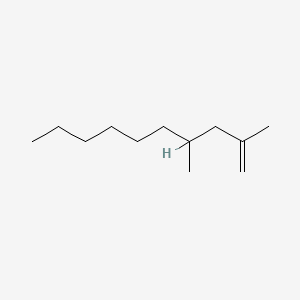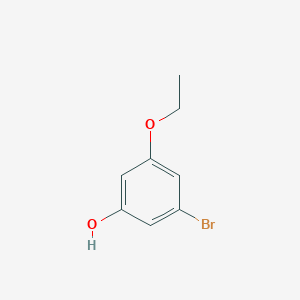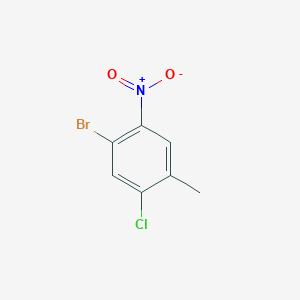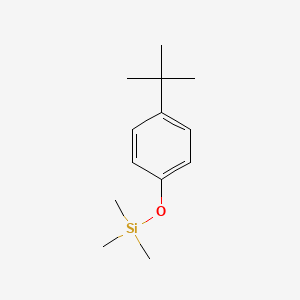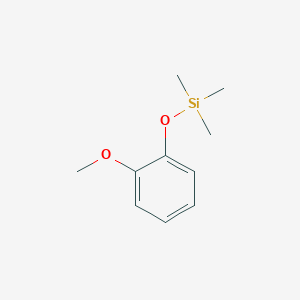
2-Methoxyphenol trimethylsilyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenol trimethylsilyl ether, also known as guaiacol trimethylsilyl ether, is an organic compound with the molecular formula C10H16O2Si. It is a derivative of guaiacol, where the hydroxyl group is protected by a trimethylsilyl (TMS) group. This compound is commonly used in organic synthesis as a protecting group for phenols, allowing for selective reactions to occur without interference from the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenol trimethylsilyl ether can be synthesized through the reaction of 2-methoxyphenol (guaiacol) with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol trimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The TMS group can be removed under oxidative conditions to regenerate the free phenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The TMS group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Boron tribromide (BBr3) or trimethylsilyl triflate (TMSOTf) can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include the free phenol (guaiacol), various substituted phenols, and alcohols depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxyphenol trimethylsilyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxyphenol trimethylsilyl ether involves the protection of the hydroxyl group through the formation of a stable silyl ether bond. This protection prevents the hydroxyl group from participating in unwanted side reactions, allowing for selective transformations of other functional groups in the molecule. The TMS group can be selectively removed under mild conditions, regenerating the free phenol for further reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Other trimethylsilyl ethers, such as trimethylsilyl alcohol and trimethylsilyl amine, share similar protective properties but are used for different functional groups.
Methoxyphenol derivatives: Compounds like 3-methoxyphenol and 4-methoxyphenol have similar structures but differ in the position of the methoxy group on the aromatic ring.
Uniqueness
2-Methoxyphenol trimethylsilyl ether is unique due to its specific combination of a methoxy group and a trimethylsilyl-protected hydroxyl group. This combination allows for selective protection and deprotection in synthetic chemistry, making it a valuable tool for complex organic synthesis .
Properties
IUPAC Name |
(2-methoxyphenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-7-5-6-8-10(9)12-13(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSIKNZBGJLXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334895 |
Source


|
| Record name | Guaicol-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6689-37-8 |
Source


|
| Record name | Guaicol-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
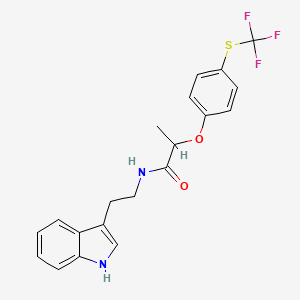
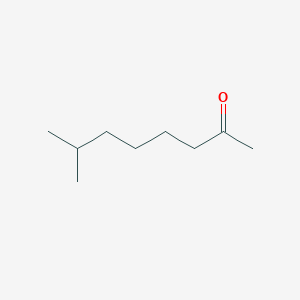
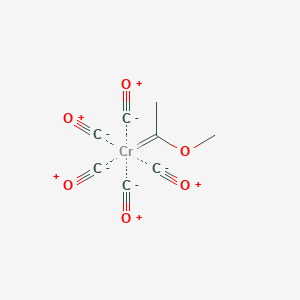
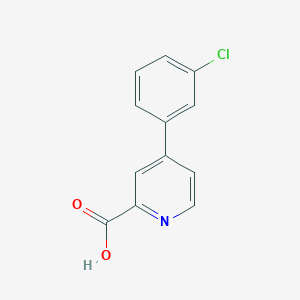
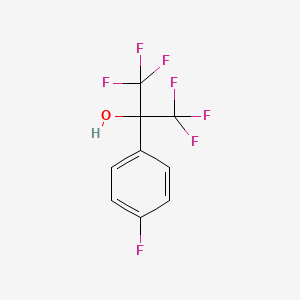
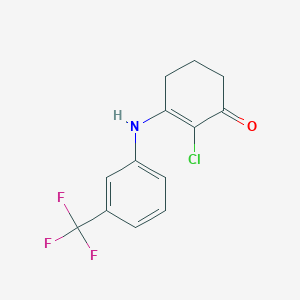
![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B6363473.png)
